Cas no 61367-11-1 ( )

  structure
  structure
Product name: 
CAS No:61367-11-1
MF:C11H18ClN3O4
MW:291.731321811676
CID:954377
PubChem ID:98886

  Chemical and Physical Properties

Names and Identifiers

    • [4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl formate
    • (4-{[(2-chloroethyl)(nitroso)carbamoyl]amino}cyclohexyl)methyl formate
    • AC1L40HS
    • AC1Q5MOY
    • BRN 2996664
    • CHEMBL12682
    • KST-1A6691
    • NIOSH
    • trans-1-(2-Chloroethyl)-3-(4-hydroxymethylcyclohexyl)-1-nitrosourea formate
    • Urea, 1-(2-chloroethyl)-3-(4-hydroxymethylcyclohexyl)-1-nitroso-, formate, (E)-
    • YS4980050
    • 61367-11-1
    • NSC 173966
    • NSC173966
    • NSC-173966
    • Urea, N-(2-chloroethyl)-N'-(4-((formyloxy)methyl)cyclohexyl)-N-nitroso-, trans-
    • CHEMBL3250444
    • trans-N-(2-Chloroethyl)-N'-(4-((formyloxy)methyl)cyclohexyl)-N-nitrosourea
    • DTXSID60210284
    • YS49800500
    • NIOSH/YS4980050
    •  
    • Inchi: InChI=1S/C11H18ClN3O4/c12-5-6-15(14-18)11(17)13-10-3-1-9(2-4-10)7-19-8-16/h8-10H,1-7H2,(H,13,17)
    • InChI Key: SRQNUXJSEHVLFS-UHFFFAOYSA-N
    • SMILES: C1CC(CCC1COC=O)NC(=O)N(CCCl)N=O

Computed Properties

  • Exact Mass: 291.09874
  • Monoisotopic Mass: 291.0985838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 88.1Ų

Experimental Properties

  • PSA: 88.07
  • LogP: 2.67680

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